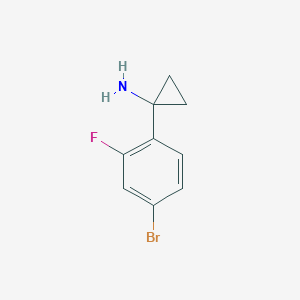

1-(4-Bromo-2-fluorophenyl)cyclopropanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromo-2-fluorophenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFN/c10-6-1-2-7(8(11)5-6)9(12)3-4-9/h1-2,5H,3-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHUWRXHQBUQGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=C(C=C(C=C2)Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation and Confirmation of 1-(4-Bromo-2-fluorophenyl)cyclopropanamine

Abstract

The unambiguous determination of a molecule's structure is a cornerstone of chemical research and development, particularly within the pharmaceutical and agrochemical sectors. Small molecules, which constitute over 90% of marketed drugs, demand rigorous characterization to ensure safety, efficacy, and intellectual property protection.[1][2] This guide provides an in-depth, methodology-driven approach to the complete structural elucidation of 1-(4-bromo-2-fluorophenyl)cyclopropanamine, a compound featuring several key functional groups relevant to medicinal chemistry: a halogenated aromatic ring, a fluorine substituent, and a strained cyclopropylamine moiety.[3] We will detail a multi-technique, self-validating workflow designed for researchers and drug development professionals, moving from initial molecular formula confirmation by mass spectrometry to the precise mapping of atomic connectivity via multinuclear NMR, and culminating in the definitive three-dimensional structure determination by X-ray crystallography. The causality behind each experimental choice is explained to provide a framework for tackling analogous structural challenges.

Introduction: The Rationale for a Multi-Pronged Analytical Approach

The target molecule, this compound, possesses a molecular formula of C₉H₉BrFN and a molecular weight of approximately 230.08 g/mol .[4] While this information is foundational, it is insufficient to define the compound's unique isomeric arrangement. The precise placement of the bromo and fluoro substituents on the phenyl ring and the connectivity of the cyclopropanamine group are critical structural features that dictate the molecule's physicochemical properties and biological activity.

A singular analytical technique is rarely sufficient for unequivocal structure proof. Instead, a synergistic and orthogonal approach is required. This guide is structured around a logical workflow that leverages the strengths of three core analytical techniques:

-

High-Resolution Mass Spectrometry (HRMS): To rapidly confirm the elemental composition.

-

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To meticulously map the molecular framework and atom-to-atom connectivity.

-

Single-Crystal X-ray Crystallography: To provide the ultimate, unambiguous confirmation of the three-dimensional structure in the solid state.

This integrated workflow ensures that the data from each technique corroborates the others, leading to a trustworthy and definitive structural assignment.

Sources

- 1. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]

- 2. Small Molecules and their Impact in Drug Discovery - Mantell Associates [mantellassociates.com]

- 3. longdom.org [longdom.org]

- 4. This compound | C9H9BrFN | CID 67294860 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of 1-(4-Bromo-2-fluorophenyl)cyclopropanamine Analogs as LSD1 Inhibitors

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of high-throughput screening (HTS) assays to identify and characterize novel inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A), focusing on analogs of 1-(4-bromo-2-fluorophenyl)cyclopropanamine. This document outlines the scientific rationale, detailed protocols for various assay formats, and guidance on data analysis and interpretation.

Introduction: The Rationale for Targeting LSD1

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] This enzymatic activity is crucial for controlling gene expression, and its dysregulation is implicated in the pathogenesis of numerous diseases, particularly cancer.[2][3] Overexpression of LSD1 has been observed in various malignancies, where it contributes to tumor progression by repressing tumor suppressor genes and promoting oncogenic pathways.[2] Consequently, LSD1 has emerged as a promising therapeutic target for the development of novel anti-cancer agents.[4]

The compound class of this compound and its analogs are structurally related to known irreversible LSD1 inhibitors like tranylcypromine. These compounds are designed to covalently bind to the FAD cofactor in the active site of LSD1, leading to its inactivation.[5] High-throughput screening (HTS) provides a powerful platform to systematically evaluate large libraries of such analogs to identify potent and selective LSD1 inhibitors.[6][7]

Selecting the Right High-Throughput Screening Assay

The choice of an appropriate HTS assay is critical for the successful identification of lead compounds. Several robust and reliable methods are available for screening LSD1 inhibitors, each with its own advantages and limitations.[1][8] The primary assay formats can be broadly categorized into biochemical assays and cell-based assays.

Biochemical Assays: Direct Measurement of Enzyme Inhibition

Biochemical assays directly measure the enzymatic activity of purified LSD1 and its inhibition by test compounds.[1] These assays are highly reproducible and provide a direct measure of a compound's potency against the target enzyme.

Fluorescence-based assays are the most common format for HTS due to their high sensitivity, simplicity, and amenability to automation.[9] A widely used method involves a coupled-enzyme reaction where the hydrogen peroxide (H₂O₂) produced during the demethylation reaction is used to generate a fluorescent signal.[4][10]

Principle: LSD1 demethylates a substrate (e.g., a dimethylated H3K4 peptide), producing H₂O₂ as a byproduct. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex Red or 10-acetyl-3,7-dihydroxyphenoxazine - ADHP) to produce the highly fluorescent compound resorufin.[4][10][11] The fluorescence intensity is directly proportional to the LSD1 activity.

Workflow for a Fluorescence-Based LSD1 Inhibition Assay

Caption: Workflow of a fluorescence-based LSD1 inhibition assay.

TR-FRET assays offer high sensitivity and a low background signal, making them well-suited for HTS.[8] These assays utilize antibodies that specifically recognize either the methylated or demethylated substrate.

Principle: A biotinylated H3K4me2 peptide substrate is incubated with LSD1. After the reaction, a europium-labeled antibody specific for the demethylated product and a streptavidin-allophycocyanin (APC) conjugate are added. If the substrate is demethylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity, resulting in a FRET signal.

Protocol: Fluorescence-Based LSD1 Inhibition Assay

Materials:

-

Purified recombinant human LSD1/CoREST complex

-

H3K4me2 peptide substrate (e.g., ARTK(diMe)QTARKSTGGKAPRKQLA)[10]

-

This compound analogs library

-

Positive control inhibitor (e.g., Tranylcypromine)[12]

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)

-

Horseradish Peroxidase (HRP)

-

Amplex Red (or equivalent fluorescent probe)

-

384-well black microplates

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Compound Plating: Dispense 50 nL of test compounds and controls (positive and negative) into the wells of a 384-well plate.

-

Enzyme Preparation: Prepare a solution of LSD1 enzyme in assay buffer to the desired final concentration (e.g., 5 nM).

-

Enzyme Addition: Add 5 µL of the LSD1 enzyme solution to each well containing the compounds.

-

Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Substrate Preparation: Prepare a solution of the H3K4me2 peptide substrate in assay buffer to the desired final concentration (e.g., 2 µM).

-

Reaction Initiation: Add 5 µL of the substrate solution to each well to start the enzymatic reaction.

-

Reaction Incubation: Mix the plate and incubate for 60 minutes at 37°C.

-

Detection Reagent Preparation: Prepare a detection reagent solution containing HRP and Amplex Red in assay buffer.

-

Signal Development: Add 10 µL of the detection reagent to each well. Incubate for 15 minutes at room temperature, protected from light.

-

Fluorescence Measurement: Read the fluorescence intensity on a plate reader with excitation at 530-540 nm and emission at 585-595 nm.[4][10]

Cell-Based Assays: Assessing Activity in a Physiological Context

Cell-based assays measure the effects of compounds on LSD1 activity within a cellular environment, providing insights into cell permeability, off-target effects, and cytotoxicity.[13] These assays are crucial for validating hits from biochemical screens and prioritizing compounds for further development.

CETSA is a powerful method to confirm direct target engagement of a compound with LSD1 in cells.

Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature. Cells are treated with the test compound, heated to various temperatures, and the amount of soluble LSD1 remaining is quantified by Western blotting or ELISA.

High-content imaging allows for the quantification of changes in histone methylation levels in response to inhibitor treatment.

Principle: Cells are treated with the test compounds, fixed, and stained with antibodies specific for H3K4me2 and a nuclear counterstain (e.g., DAPI). Automated microscopy and image analysis are used to quantify the fluorescence intensity of the H3K4me2 signal within the nucleus. A decrease in the H3K4me2 signal indicates LSD1 inhibition.

Protocol: High-Content Imaging Assay for LSD1 Inhibition

Materials:

-

A relevant cancer cell line with high LSD1 expression (e.g., MV4-11 acute myeloid leukemia cells)

-

Cell culture medium and supplements

-

This compound analogs library

-

Positive control inhibitor (e.g., GSK-2879552)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against H3K4me2

-

Fluorescently labeled secondary antibody

-

DAPI nuclear stain

-

384-well clear-bottom imaging plates

-

High-content imaging system

Procedure:

-

Cell Seeding: Seed cells into a 384-well imaging plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a concentration range of the test compounds and controls for 24-72 hours.

-

Cell Fixation: Carefully remove the culture medium and fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.5% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody against H3K4me2 overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

-

Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 10 minutes.

-

Imaging: Acquire images using a high-content imaging system.

-

Image Analysis: Use image analysis software to segment the nuclei based on the DAPI signal and quantify the mean fluorescence intensity of the H3K4me2 signal within each nucleus.

Data Analysis and Interpretation

Rigorous data analysis is essential for identifying true hits and minimizing false positives.

Primary Screen Data Analysis

For the primary screen, the percentage of inhibition for each compound is calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_no-enzyme - Signal_background))

A common threshold for hit identification is a decrease in the readout signal of more than three standard deviations from the mean signal of the negative control wells.[9]

Dose-Response Curves and IC₅₀ Determination

Hits from the primary screen should be confirmed in dose-response experiments to determine their potency (IC₅₀ value). The IC₅₀ is the concentration of an inhibitor that reduces the enzyme activity by 50%. This is typically determined by fitting the dose-response data to a four-parameter logistic equation.

Assay Quality Control

The robustness of an HTS assay is assessed using the Z'-factor, which is a statistical parameter that reflects the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[9][14]

Z'-factor Calculation:

Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

Hit Validation and Secondary Assays

Promising hits from the primary screen should be subjected to a series of secondary assays to confirm their activity, determine their mechanism of action, and assess their selectivity.

-

Orthogonal Assays: Confirm the activity of hits using a different assay format (e.g., confirming a hit from a fluorescence-based assay with a TR-FRET assay).

-

Selectivity Profiling: Test the hits against other related enzymes (e.g., other histone demethylases or monoamine oxidases) to determine their selectivity profile.

-

Mechanism of Action Studies: For covalent inhibitors, time-dependent inhibition assays can be performed to determine the rate of inactivation.

Data Presentation

Clear and concise presentation of data is crucial for easy interpretation and comparison of results.

Table 1: Summary of HTS Assay Formats for LSD1 Inhibitors

| Assay Format | Principle | Advantages | Disadvantages |

| Fluorescence-Based | Coupled-enzyme reaction detecting H₂O₂ production.[4][10] | Simple, sensitive, cost-effective, easily automated. | Prone to interference from fluorescent compounds. |

| TR-FRET | Antibody-based detection of demethylated substrate.[8] | High sensitivity, low background, homogeneous format. | Higher cost of reagents. |

| High-Content Imaging | Quantification of cellular histone methylation levels. | Provides cellular context, assesses permeability. | Lower throughput, more complex data analysis. |

| Cellular Thermal Shift | Measures target engagement by assessing protein stability. | Confirms direct binding in a cellular environment. | Lower throughput, requires specific antibodies. |

Table 2: Representative IC₅₀ Values for Known LSD1 Inhibitors

| Compound | IC₅₀ (nM) - Biochemical Assay | Cell-Based Potency | Reference |

| Iadademstat (ORY-1001) | 0.33 | Sub-nanomolar in differentiation assays.[2] | [15] |

| Pulrodemstat (CC-90011) | 0.30 - 0.66 | Growth arrest in cancer cells.[2] | [2][15] |

| Bomedemstat (IMG-7289) | 57 | Reduces platelet counts.[5] | [15] |

| GSK-2879552 | 160 | Induces differentiation in AML cells. | [15] |

| Seclidemstat (SP-2577) | 1300 | Disrupts protein-protein interactions.[5] | [15] |

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the high-throughput screening of this compound analogs as potential LSD1 inhibitors. By employing a combination of biochemical and cell-based assays, researchers can effectively identify and characterize novel compounds with therapeutic potential for the treatment of cancer and other diseases driven by aberrant LSD1 activity. A thorough understanding of the underlying principles of each assay, coupled with rigorous data analysis and hit validation, is paramount for the success of any drug discovery campaign targeting this important epigenetic regulator.

References

-

Culhane, J. C., & Cole, P. A. (2007). LSD1 histone demethylase assays and inhibition. Methods in Enzymology, 429, 235-257. Available at: [Link]

-

Vianello, P., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Omega, 6(46), 30896-30907. Available at: [Link]

-

Sartori, L., et al. (2021). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 12, 732386. Available at: [Link]

-

EpigenTek. (2022). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Retrieved January 27, 2026, from [Link]

-

Yu, V., et al. (2012). High-throughput screening to identify inhibitors of lysine demethylases. Journal of Biomolecular Screening, 17(1), 27-38. Available at: [Link]

-

Drug Hunter. (2025). From Inhibitors to Degraders: Many Ways to Target LSD1 (KDM1A). Retrieved January 27, 2026, from [Link]

-

EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric). Retrieved January 27, 2026, from [Link]

-

Wang, J., et al. (2023). High-Throughput Screening for Epigenetic Compounds That Induce Human β-Defensin 1 Synthesis. International Journal of Molecular Sciences, 24(2), 1645. Available at: [Link]

-

Park, H., et al. (2024). High-Throughput Screening for Prescribing Cascades Among Real-World Angiotensin-Converting Enzyme Inhibitor Initiators. Pharmacoepidemiology and Drug Safety, 33(3), e70132. Available at: [Link]

-

Eagling, V. A., et al. (2002). Application of higher throughput screening (HTS) inhibition assays to evaluate the interaction of antiparasitic drugs with cytochrome P450s. Drug Metabolism and Disposition, 30(11), 1264-1270. Available at: [Link]

-

Schriemer, D. C., & Hindsgaul, O. (2005). High-Throughput Screening for Enzyme Inhibitors Using Frontal Affinity Chromatography with Liquid Chromatography and Mass Spectrometry. Analytical Chemistry, 77(15), 4731-4738. Available at: [Link]

-

Longdom Publishing. (n.d.). High-Throughput Screening for Enzyme Modulation. Retrieved January 27, 2026, from [Link]

-

Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved January 27, 2026, from [Link]

-

Royal Society of Chemistry. (2024). Chapter 2: Assay Development and Screening Strategies for Epigenetic Targets. In Epigenetics for Drug Discovery. Available at: [Link]

-

Reaction Biology. (n.d.). LSD1 Demethylase Assay Services. Retrieved January 27, 2026, from [Link]

-

Beltran, H., et al. (2022). High-throughput epigenetic profiling immunoassays for accelerated disease research and clinical development. Clinical Epigenetics, 14(1), 116. Available at: [Link]

-

Halls, M. L., & Cooper, D. M. F. (2011). Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase. Journal of Biomolecular Screening, 16(4), 420-429. Available at: [Link]

-

Copeland, R. A. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Progress in Medicinal Chemistry, 59, 1-36. Available at: [Link]

-

Wigle, T. J., et al. (2010). Assay Development for Histone Methyltransferases. Journal of Biomolecular Screening, 15(7), 765-776. Available at: [Link]

-

An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186. Available at: [Link]

-

Visikol. (2022). High Throughput Epigenetics. Retrieved January 27, 2026, from [Link]

Sources

- 1. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 3. High-throughput epigenetic profiling immunoassays for accelerated disease research and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. drughunter.com [drughunter.com]

- 6. longdom.org [longdom.org]

- 7. assaygenie.com [assaygenie.com]

- 8. High-throughput screening to identify inhibitors of lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. bio-techne.com [bio-techne.com]

- 13. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]

- 14. High-Throughput Screening for Epigenetic Compounds That Induce Human β-Defensin 1 Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: 1-(4-Bromo-2-fluorophenyl)cyclopropanamine in Diversity-Oriented Synthesis

Introduction: The Strategic Value of Cyclopropylamines in Drug Discovery

The cyclopropane ring, a three-membered carbocycle, is a privileged motif in medicinal chemistry.[1][2] Its inherent ring strain imparts unique electronic and conformational properties, making it a valuable bioisostere for various functional groups.[3][4] The incorporation of a cyclopropyl moiety can significantly enhance a molecule's potency, metabolic stability, and membrane permeability while reducing off-target effects.[2] 1-Arylcyclopropanamines, in particular, serve as versatile building blocks for the synthesis of novel chemical entities. The presence of both a primary amine and a reactive aryl halide on the same scaffold, as in 1-(4-Bromo-2-fluorophenyl)cyclopropanamine , provides two orthogonal points for diversification, making it an ideal substrate for diversity-oriented synthesis (DOS).[5][6]

DOS is a powerful strategy in drug discovery that aims to generate structurally diverse small molecule libraries to explore novel biological targets.[7][8][9] Unlike target-oriented synthesis, which focuses on a specific biological target, DOS seeks to populate chemical space with a wide range of molecular architectures. This approach increases the probability of discovering novel probes for challenging biological systems.[7] This document provides a detailed guide on the application of this compound in DOS, focusing on robust and scalable synthetic protocols.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is crucial for successful reaction planning and execution.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrFN | [10] |

| Molecular Weight | 230.08 g/mol | [10] |

| Appearance | Off-white to pale yellow solid or oil | - |

| Solubility | Soluble in most organic solvents (DCM, THF, MeOH, DMF) | General chemical knowledge |

| Reactivity | The primary amine is nucleophilic and basic. The aryl bromide is susceptible to palladium-catalyzed cross-coupling reactions. The cyclopropyl ring can influence the reactivity of adjacent functional groups.[11] | [4] |

Core Synthetic Strategies & Protocols

This compound offers two primary handles for chemical diversification: the primary amine and the aryl bromide. This allows for a modular and divergent approach to library synthesis.

Strategy 1: Diversification via the Primary Amine

The primary amine of this compound is a versatile functional group that can participate in a wide array of chemical transformations.

The Ugi reaction is a cornerstone of multicomponent reactions (MCRs), enabling the rapid assembly of complex molecules from simple starting materials.[12][13][14] It is particularly well-suited for DOS due to the vast number of possible products from a small set of reactants.

Protocol 1: Ugi-4CR with this compound

This protocol describes a general procedure for the Ugi-4CR using this compound as the amine component.

Materials:

| Reagent | CAS Number | Supplier | Notes |

| This compound | 1281159-19-6 | Commercially Available | |

| Aldehyde (e.g., isobutyraldehyde) | 78-84-2 | Commercially Available | A diverse range of aldehydes can be used. |

| Carboxylic Acid (e.g., acetic acid) | 64-19-7 | Commercially Available | A diverse range of carboxylic acids can be used. |

| Isocyanide (e.g., tert-butyl isocyanide) | 7188-38-7 | Commercially Available | A diverse range of isocyanides can be used. |

| Methanol (MeOH) | 67-56-1 | Anhydrous | Solvent |

Procedure:

-

To a stirred solution of this compound (1.0 mmol) in methanol (5 mL) at room temperature, add the aldehyde (1.1 mmol) and the carboxylic acid (1.0 mmol).

-

Stir the mixture for 10 minutes to facilitate imine formation.

-

Add the isocyanide (1.0 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Ugi product.

Expected Outcome:

This reaction typically provides the α-acylamino amide product in moderate to good yields (40-80%). The reaction is highly versatile, and a wide array of aldehydes, carboxylic acids, and isocyanides can be employed to generate a large library of compounds.[15]

Causality: The mechanism involves the formation of an imine from the amine and aldehyde, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide, followed by an intramolecular acyl transfer to yield the final product.[12]

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines and related heterocyclic scaffolds, which are prevalent in natural products and pharmaceuticals.[16][17] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. By utilizing this compound, novel spirocyclic structures can be accessed.

Protocol 2: Pictet-Spengler Reaction for Spirocyclic Scaffolds

This protocol outlines the synthesis of a spirocyclic tetrahydro-β-carboline derivative.

Materials:

| Reagent | CAS Number | Supplier | Notes |

| This compound | 1281159-19-6 | Commercially Available | |

| Tryptaldehyde | 2593-02-4 | Commercially Available | |

| Trifluoroacetic acid (TFA) | 76-05-1 | Commercially Available | Catalyst |

| Dichloromethane (DCM) | 75-09-2 | Anhydrous | Solvent |

Procedure:

-

Dissolve this compound (1.0 mmol) and tryptaldehyde (1.0 mmol) in dichloromethane (10 mL).

-

Add trifluoroacetic acid (1.1 mmol) to the mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the spirocyclic product.

Expected Outcome:

The reaction is expected to yield the spirocyclic tetrahydro-β-carboline derivative. Yields can vary depending on the specific substrates used.

Causality: The reaction proceeds through the formation of an iminium ion, followed by an intramolecular electrophilic substitution on the indole ring to form the spirocyclic system.[17]

Strategy 2: Diversification via the Aryl Bromide

The 4-bromo substituent on the phenyl ring is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.[18][19][20][21][22]

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[23] It allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 4-position of the phenyl ring.

Protocol 3: Suzuki-Miyaura Cross-Coupling with Arylboronic Acids

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with various boronic acids.

Materials:

| Reagent | CAS Number | Supplier | Notes |

| This compound | 1281159-19-6 | Commercially Available | Or a derivative from Strategy 1 |

| Arylboronic acid (e.g., phenylboronic acid) | 98-80-6 | Commercially Available | A wide variety of boronic acids can be used. |

| Pd(PPh₃)₄ | 14221-01-3 | Commercially Available | Palladium catalyst |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | Commercially Available | Base |

| 1,4-Dioxane | 123-91-1 | Anhydrous | Solvent |

| Water | 7732-18-5 | Degassed | Solvent |

Procedure:

-

To a Schlenk flask, add this compound (or its derivative) (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the coupled product.

Expected Outcome:

This protocol generally affords the biaryl products in good to excellent yields (70-95%). The reaction is tolerant of a wide range of functional groups on the boronic acid coupling partner.

Causality: The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond and regenerate the catalyst.[22]

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, introducing a diverse range of amine functionalities at the 4-position.

Protocol 4: Buchwald-Hartwig Amination with Secondary Amines

This protocol details the coupling of an amine with the aryl bromide moiety.

Materials:

| Reagent | CAS Number | Supplier | Notes |

| This compound | 1281159-19-6 | Commercially Available | Or a derivative from Strategy 1 |

| Secondary Amine (e.g., morpholine) | 110-91-8 | Commercially Available | A variety of primary and secondary amines can be used. |

| Pd₂(dba)₃ | 51364-51-3 | Commercially Available | Palladium source |

| Xantphos | 161265-03-8 | Commercially Available | Ligand |

| Sodium tert-butoxide (NaOtBu) | 865-48-5 | Commercially Available | Base |

| Toluene | 108-88-3 | Anhydrous | Solvent |

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

-

Add this compound (or its derivative) (1.0 mmol) and the secondary amine (1.2 mmol).

-

Add anhydrous toluene (5 mL).

-

Seal the tube and heat the mixture at 100 °C for 12-24 hours.

-

After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give the aminated product.

Expected Outcome:

The Buchwald-Hartwig amination typically proceeds with high yields (75-98%). The choice of ligand and base is critical for optimal results.

Causality: The mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, coordination of the amine, deprotonation, and reductive elimination.

Visualizing the Diversity-Oriented Synthesis Workflow

Caption: Workflow for DOS using this compound.

Conclusion

This compound is a highly valuable and versatile building block for diversity-oriented synthesis. The orthogonal reactivity of its primary amine and aryl bromide functionalities allows for the rapid and efficient generation of large and structurally diverse compound libraries. The protocols outlined in this document provide a solid foundation for researchers in drug discovery and medicinal chemistry to explore novel chemical space and identify new bioactive molecules. The strategic combination of multicomponent reactions and palladium-catalyzed cross-couplings enables a powerful approach to modern drug development.

References

-

Galloway, W. R.; Isidro-Llobet, A.; Spring, D. R. Diversity-oriented synthesis. Nat. Commun.2010 , 1, 80. [Link]

-

Ugi, I.; Dömling, A.; Hörl, W. Multicomponent reactions in organic chemistry. Endeavour1994 , 18, 115-122. [Link]

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. [Link]

-

Trost, B. M. The atom economy--a search for synthetic efficiency. Science1991 , 254, 1471-1477. [Link]

-

Schreiber, S. L. Target-oriented and diversity-oriented organic synthesis in drug discovery. Science2000 , 287, 1964-1969. [Link]

-

Donaldson, W. A. Synthesis of cyclopropane containing natural products. Tetrahedron2001 , 57, 8589-8627. [Link]

-

Wong, H. N. C.; Hon, M.-Y.; Tse, C.-W.; Yip, Y.-C. Use of cyclopropanes and their derivatives in organic synthesis. Chem. Rev.1989 , 89, 165-198. [Link]

-

Burke, M. D.; Schreiber, S. L. A planning strategy for diversity-oriented synthesis. Angew. Chem. Int. Ed.2004 , 43, 46-58. [Link]

-

Ruiz, J.; Sotomayor, N.; Lete, E. The Pictet-Spengler reaction in solid-phase synthesis. Tetrahedron2003 , 59, 6795-6821. [Link]

-

Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Acc. Chem. Res.1998 , 31, 805-818. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. longdom.org [longdom.org]

- 5. Diversity-Oriented Approaches toward the Synthesis of Cyclophanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections [frontiersin.org]

- 7. Next generation diversity-oriented synthesis: a paradigm shift from chemical diversity to biological diversity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 9. Current strategies for diversity-oriented synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1-(4-bromo-2-fluorophenyl)cyclopropanol | CAS#:1250254-02-4 | Chemsrc [chemsrc.com]

- 11. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 12. Ugi Reaction [organic-chemistry.org]

- 13. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 16. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 20. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. mdpi.com [mdpi.com]

Application Note & Protocol: Synthesis of 1-(4-bromo-3-fluorophenyl)cyclopentanol via Grignard Reaction

Abstract

This document provides a comprehensive guide for the synthesis of 1-(4-bromo-3-fluorophenyl)cyclopentanol, a tertiary alcohol with potential applications in pharmaceutical and materials science research. The synthesis is achieved through a Grignard reaction, a robust and versatile method for carbon-carbon bond formation.[1] This guide details the reaction mechanism, provides a step-by-step experimental protocol, outlines critical safety considerations, and offers troubleshooting advice. The content is designed for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry.

Introduction and Scientific Background

Tertiary alcohols are pivotal structural motifs in a vast array of biologically active molecules and functional materials. The specific target of this protocol, 1-(4-bromo-3-fluorophenyl)cyclopentanol, incorporates a halogenated phenyl group, a common feature in medicinal chemistry that can influence a molecule's pharmacokinetic and pharmacodynamic properties. The Grignard reaction stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency.[1] It involves the reaction of an organomagnesium halide (the Grignard reagent) with a carbonyl compound, such as a ketone or aldehyde, to produce a secondary or tertiary alcohol respectively.[2][3][4]

The synthesis outlined herein proceeds in two key stages:

-

Formation of the Grignard Reagent: 4-Bromo-3-fluorophenylmagnesium bromide is prepared by reacting 1-bromo-4-fluoro-2-iodobenzene with magnesium metal in an anhydrous ether solvent.

-

Nucleophilic Addition: The freshly prepared Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanone.

-

Acidic Workup: The resulting magnesium alkoxide intermediate is hydrolyzed in an acidic workup to yield the final tertiary alcohol product.

A critical aspect of this synthesis is the careful management of the reaction conditions to prevent side reactions. Grignard reagents are highly basic and will react with any protic source, including water, alcohols, and carboxylic acids.[5][6][7] Therefore, the use of anhydrous solvents and reagents, along with an inert atmosphere, is paramount for a successful outcome.[8]

Reaction Mechanism and Key Considerations

The Grignard reaction proceeds through a nucleophilic addition mechanism.[2] The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and the magnesium atom electrophilic.[9]

Diagram of the Reaction Mechanism:

Caption: Mechanism of the Grignard Reaction.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The necessity for dry solvents and glassware stems from the high basicity of the Grignard reagent.[6][10] Any trace of water will protonate the Grignard reagent, converting it into an unreactive alkane and reducing the overall yield.[7] Diethyl ether or tetrahydrofuran (THF) are commonly used solvents as they are aprotic and can be effectively dried.

-

Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) prevents the Grignard reagent from reacting with atmospheric oxygen, which can lead to the formation of undesired byproducts.

-

Initiation of Grignard Formation: The reaction between the aryl halide and magnesium metal can sometimes be slow to initiate. Several techniques can be employed to start the reaction, including crushing the magnesium turnings to expose a fresh surface, adding a small crystal of iodine, or using a sonicator.[11]

-

Temperature Control: The formation of the Grignard reagent is an exothermic process.[12] The reaction is typically initiated at room temperature and may require cooling to maintain a gentle reflux. The subsequent addition of the ketone is also often performed at a reduced temperature to control the reaction rate and minimize side reactions.

-

Acidic Workup: A dilute acid solution (e.g., aqueous ammonium chloride or dilute hydrochloric acid) is used to quench the reaction and protonate the magnesium alkoxide intermediate to form the desired alcohol.[4][13] This step also helps to dissolve the magnesium salts, facilitating their removal during the extraction process.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1-Bromo-4-fluoro-2-iodobenzene | ≥98% | Sigma-Aldrich |

| Magnesium turnings | ≥99.5% | Sigma-Aldrich |

| Iodine | Reagent grade | Fisher Scientific |

| Anhydrous diethyl ether (Et₂O) | ACS grade, ≥99.0% | Sigma-Aldrich |

| Cyclopentanone | ≥99% | Sigma-Aldrich |

| Saturated aqueous ammonium chloride (NH₄Cl) | Laboratory grade | Fisher Scientific |

| Anhydrous magnesium sulfate (MgSO₄) | Laboratory grade | VWR Chemicals |

| Diethyl ether (for extraction) | Laboratory grade | VWR Chemicals |

| Hexanes | ACS grade | Fisher Scientific |

| Ethyl acetate | ACS grade | Fisher Scientific |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel (100 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (nitrogen or argon) with a bubbler

-

Syringes and needles

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for extraction and purification (beakers, Erlenmeyer flasks)

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Methodology

Part A: Preparation of the Grignard Reagent (4-Bromo-3-fluorophenylmagnesium bromide)

-

Glassware Preparation: All glassware must be thoroughly dried in an oven at 120 °C overnight and allowed to cool in a desiccator over a drying agent before use.[10]

-

Assembly: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet adapter connected to an inert gas line with a bubbler. Flame-dry the entire apparatus under a flow of inert gas to remove any adsorbed moisture.

-

Magnesium Activation: Place the magnesium turnings (1.2 equivalents) in the reaction flask. Add a single crystal of iodine. The iodine will etch the surface of the magnesium, helping to initiate the reaction.

-

Initial Solvent Addition: Add a small amount of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings.

-

Preparation of the Aryl Halide Solution: In the dropping funnel, prepare a solution of 1-bromo-4-fluoro-2-iodobenzene (1.0 equivalent) in anhydrous diethyl ether.

-

Initiation: Add a small portion (approximately 10%) of the aryl halide solution to the magnesium suspension. The reaction should initiate within a few minutes, as indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution. If the reaction does not start, gently warm the flask with a heating mantle or use an ultrasound bath.[11]

-

Grignard Reagent Formation: Once the reaction has initiated, add the remaining aryl halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[11] After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with Cyclopentanone and Workup

-

Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

-

Ketone Addition: Dissolve cyclopentanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the cyclopentanone solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

-

Quenching: Cool the reaction mixture back down to 0 °C in an ice-water bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent.[13] This is an exothermic process, so add the quenching solution slowly to control the temperature.

-

Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether and wash the organic layer sequentially with saturated aqueous ammonium chloride solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Part C: Purification

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent. The optimal eluent composition should be determined by TLC analysis.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Quantitative Data Summary

| Parameter | Value |

| 1-Bromo-4-fluoro-2-iodobenzene | 1.0 equivalent |

| Magnesium turnings | 1.2 equivalents |

| Cyclopentanone | 1.0 equivalent |

| Reaction Temperature (Grignard formation) | Room temperature to gentle reflux |

| Reaction Temperature (Ketone addition) | 0 °C to 10 °C |

| Reaction Time (Grignard formation) | 1-2 hours |

| Reaction Time (Ketone addition) | 1-2 hours |

| Expected Yield | 60-80% (based on similar Grignard reactions) |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis.

Troubleshooting and Safety

Troubleshooting

-

Failure of Grignard Reaction to Initiate:

-

Cause: Inactive magnesium surface due to oxide layer; presence of moisture.

-

Solution: Crush the magnesium turnings under an inert atmosphere to expose a fresh surface. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Ensure all glassware and solvents are scrupulously dry.

-

-

Low Yield of Tertiary Alcohol:

-

Cause: Incomplete formation of the Grignard reagent; presence of protic impurities; side reactions.

-

Solution: Ensure the Grignard reagent is fully formed before adding the ketone. Use freshly distilled and dried solvents. Maintain a low temperature during the addition of the ketone to minimize side reactions such as enolization.[2]

-

-

Formation of Biphenyl Byproduct:

-

Cause: Wurtz-type coupling of the aryl halide.

-

Solution: This is a common side reaction in Grignard syntheses. It can be minimized by slow addition of the aryl halide and maintaining a dilute concentration. The biphenyl byproduct can usually be separated during column chromatography.

-

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[14]

-

Fume Hood: All manipulations involving Grignard reagents and flammable solvents must be performed in a certified chemical fume hood.[8]

-

Anhydrous Solvents: Diethyl ether is extremely flammable and has a low boiling point.[6] Avoid open flames and use a heating mantle for heating.

-

Grignard Reagents: Grignard reagents are pyrophoric and react violently with water.[8][12] Handle them under an inert atmosphere and away from any sources of moisture.

-

Quenching: The quenching of the reaction is highly exothermic. Add the quenching agent slowly and with cooling to prevent the reaction from becoming too vigorous.

References

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

Organic Chemistry Portal. Grignard Reaction. Retrieved from [Link]

-

Chemistry Steps. The Grignard Reaction Mechanism. Retrieved from [Link]

-

Khan Academy. Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

NurdRage. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols. YouTube. Retrieved from [Link]

-

Organic Syntheses. 6-CHLORO-1-HEXENE. Retrieved from [Link]

-

ResearchGate. (2025, October 8). Grignard Reactions in Cyclopentyl Methyl Ether. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]

-

American Chemical Society. Grignard Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

- Google Patents. (2005). WO2005066185A1 - Process for preparing 5-substituted -1-(4-fluorophenyl) -1,3-dihydroisobenzofurans.

-

Chemistry Stack Exchange. (2023, November 6). Why don't Alkyl Fluorides form Grignard Reagents. Retrieved from [Link]

-

YouTube. (2026, January 25). Synthesize ANY alcohol with Grignard Magic from Ketones! Organic Chemistry. Retrieved from [Link]

-

PrepChem.com. Synthesis of A. Bromo(4-fluorophenyl)magnesium. Retrieved from [Link]

-

ResearchGate. (2024, April 22). How to purify tertiary alcohol?. Retrieved from [Link]

-

Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS). Retrieved from [Link]

-

Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]

-

Quora. (2021, January 18). Why isn't fluorine used in a Grignard reagent?. Retrieved from [Link]

-

PubChem. 1-Bromo-3-fluorocyclopentane. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

- Google Patents. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses.

-

Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemistry Education Research and Practice. Retrieved from [Link]

-

University of Georgia Office of Research. Grignard Reagents. Retrieved from [Link]

-

University of Calgary. Ch23: Aryl Grignards. Retrieved from [Link]

-

Journal of the Chemical Society A. Studies on Grignard reagents. Part I. Fluorine nuclear magnetic resonance spectra of fluoroaryl Grignard reagents. Retrieved from [Link]

-

PubChem. 3-Bromocyclopentan-1-ol. Retrieved from [Link]

-

University of Wisconsin-Madison. 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]

-

University of Wisconsin-Madison. Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

-

Wikipedia. Grignard reagent. Retrieved from [Link]

-

PubChem. (1S,3R)-3-(4-bromophenyl)cyclopentanol. Retrieved from [Link]

- Google Patents. EP0995753B1 - Method for manufacturing fluoroaryl magnesium halide.

Sources

- 1. youtube.com [youtube.com]

- 2. Grignard Reaction [organic-chemistry.org]

- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. Khan Academy [khanacademy.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. quora.com [quora.com]

- 8. artscimedia.case.edu [artscimedia.case.edu]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. prepchem.com [prepchem.com]

- 12. acs.org [acs.org]

- 13. m.youtube.com [m.youtube.com]

- 14. research.uga.edu [research.uga.edu]

Application Notes & Protocols: Asymmetric Cyclopropanation of Phenyl Derivatives

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Chiral Phenyl-Cyclopropanes

The cyclopropane ring, a motif once considered a synthetic curiosity due to its inherent strain, is now a cornerstone in modern medicinal chemistry and materials science.[1][2] Its unique stereoelectronic properties—including C-H bonds with significant s-character and C-C bonds with enhanced π-character—allow it to serve as a versatile bioisostere for phenyl rings, gem-dimethyl groups, and alkenes.[1][3] When a phenyl group is attached to a chiral cyclopropane, the resulting scaffold offers a rigid, three-dimensional exit vector that is invaluable for exploring the binding pockets of biological targets. These structures are integral to numerous approved drugs and clinical candidates, where they enhance potency, improve metabolic stability, and fine-tune pharmacokinetic profiles.[1][3]

The synthesis of these valuable motifs in an enantiomerically pure form is a significant challenge. This guide provides an in-depth overview of the predominant asymmetric cyclopropanation techniques applicable to phenyl-substituted olefins (e.g., styrenes) and related substrates. We will move beyond mere procedural lists to explain the causality behind catalyst selection, reaction conditions, and mechanistic pathways, providing researchers with the foundational knowledge to adapt and innovate.

Transition Metal-Catalyzed Cyclopropanation with Diazo Compounds

The most robust and widely employed method for asymmetric cyclopropanation involves the transition metal-catalyzed decomposition of diazo compounds, which generates a transient metal carbene intermediate that is subsequently transferred to an alkene.[4][5] The choice of metal and the architecture of the chiral ligand are paramount in controlling the stereochemical outcome.

Dirhodium(II) Catalysis: The Power of Chiral Prolinates

Dirhodium(II) paddlewheel complexes are exceptionally effective catalysts for carbene transfer reactions.[6] For asymmetric cyclopropanation, catalysts derived from chiral N-sulfonylated amino acids, particularly proline derivatives, have set the standard for enantiocontrol.[7]

Causality & Mechanistic Insight: The reaction proceeds via the formation of a rhodium carbene intermediate. The chiral ligands create a sterically defined environment around the active rhodium center. The incoming styrene molecule approaches the carbene, and the facial selectivity is dictated by minimizing steric clashes between the phenyl group of the styrene, the substituents on the carbene, and the chiral architecture of the catalyst.[4][8] Donor/acceptor-substituted carbenes, such as those derived from methyl phenyldiazoacetate, are particularly effective as they are more stable and exhibit higher selectivity.[9]

Diagram: Proposed Catalytic Cycle for Rh(II)-Catalyzed Cyclopropanation

Caption: Rh(II) catalyst reacts with a diazo compound to form a metal carbene, which then transfers the carbene to styrene.

Data Summary: Rhodium-Catalyzed Cyclopropanation of Styrene

| Catalyst | Diazo Reagent | Yield (%) | dr (trans:cis) | ee (trans) (%) | Reference |

| Rh₂(S-DOSP)₄ | Methyl Phenyldiazoacetate | >95 | >99:1 | 98 | [7] |

| Rh₂(S-biTISP)₂ | Methyl Phenyldiazoacetate | 98 | >20:1 | 98 | [9][10] |

| Rh₂(S-NTTL)₄ | N-Sulfonyl-1,2,3-triazole | 94 | >20:1 | 97 | [11][12] |

Protocol 1: Asymmetric Cyclopropanation of Styrene using Rh₂(S-DOSP)₄

This protocol is adapted from the high-turnover number procedures developed by Davies et al.[7][9]

-

Materials & Equipment:

-

Dirhodium(II) tetrakis[N-[(4-dodecylphenyl)sulfonyl]-(L)-prolinate], Rh₂(S-DOSP)₄ (Catalyst)

-

Methyl phenyldiazoacetate

-

Styrene (freshly distilled or passed through basic alumina)

-

Anhydrous pentane or dichloromethane (DCM)

-

Schlenk flask, gas-tight syringe, syringe pump

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

Catalyst Preparation: To a flame-dried 25 mL Schlenk flask under an inert atmosphere, add the Rh₂(S-DOSP)₄ catalyst (e.g., 2 mg, ~0.001 mmol, 0.1 mol%).

-

Solvent & Substrate Addition: Add 10 mL of anhydrous pentane to the flask. Stir until the catalyst dissolves. Add styrene (1.0 mmol, 1.0 equiv).

-

Diazo Compound Addition: Prepare a solution of methyl phenyldiazoacetate (1.1 mmol, 1.1 equiv) in 5 mL of anhydrous pentane. Draw this solution into a gas-tight syringe and place it on a syringe pump.

-

Scientific Rationale: Slow addition of the diazo compound is critical. It maintains a very low concentration of the reactive rhodium carbene, minimizing side reactions such as carbene dimerization or insertion into solvent C-H bonds.[9]

-

-

Reaction Execution: Add the diazoacetate solution to the stirred reaction mixture over 4-6 hours at room temperature.

-

Monitoring: Monitor the reaction progress by TLC (thin-layer chromatography), observing the consumption of the diazo compound (a colored spot). The reaction is typically complete upon the full addition of the diazo compound.

-

Workup: Once the reaction is complete, concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the cyclopropane product.

-

Analysis:

-

Determine the yield based on the isolated mass.

-

Analyze the diastereomeric ratio (dr) by ¹H NMR spectroscopy of the crude reaction mixture.

-

Determine the enantiomeric excess (ee) by chiral HPLC or SFC (Supercritical Fluid Chromatography) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H).

-

-

Copper(I) Catalysis with Chiral Bis(oxazoline) Ligands

Copper complexes, particularly with C₂-symmetric bis(oxazoline) (BOX) ligands, are a cost-effective and highly efficient alternative to rhodium for asymmetric cyclopropanation.[13][14] The catalyst is typically generated in situ from a Cu(I) salt and the chiral ligand.[13]

Causality & Mechanistic Insight: A Cu(I) salt (e.g., CuOTf) and a BOX ligand form a chiral Lewis acidic complex.[13][15] This complex reacts with the diazo compound to generate a copper carbene. The stereochemical outcome is governed by the chelation of the copper by the two nitrogen atoms of the BOX ligand, which creates a chiral pocket. The substrate approaches in a way that minimizes steric repulsion between its phenyl group and the bulky substituents on the oxazoline rings (e.g., tert-butyl or phenyl groups).[16]

Data Summary: Copper-Catalyzed Cyclopropanation of Phenyl Derivatives

| Ligand Type | Substrate | Diazo Reagent | Yield (%) | dr (trans:cis) | ee (trans) (%) | Reference |

| t-Bu-BOX | Styrene | Ethyl Diazoacetate | 90-99 | 94:6 | 99 | [17] |

| Ph-BOX | Styrene | tert-Butyl Diazoacetate | 75 | 89:11 | 97 | [17] |

| Spiro bis(oxazoline) | Styrene | Ethyl Diazoacetate | >95 | 85:15 | 98 | [13] |

Protocol 2: Asymmetric Cyclopropanation of Styrene using Cu(I)-BOX Catalyst

-

Materials & Equipment:

-

Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆)

-

Chiral ligand (e.g., 2,2'-Isopropylidenebis(4S)-4-tert-butyl-2-oxazoline, t-Bu-BOX)

-

Styrene (freshly distilled)

-

Ethyl diazoacetate (EDA)

-

Anhydrous dichloromethane (DCM)

-

Standard glassware for inert atmosphere reactions

-

-

Procedure:

-

Catalyst Formation: In a flame-dried Schlenk flask under nitrogen, dissolve CuOTf·0.5C₆H₆ (0.02 mmol, 2 mol%) and the t-Bu-BOX ligand (0.022 mmol, 2.2 mol%) in 5 mL of anhydrous DCM. Stir at room temperature for 30-60 minutes. A color change is typically observed as the complex forms.

-

Scientific Rationale: Pre-stirring the metal salt and ligand allows for the complete formation of the active chiral catalyst before the introduction of the reactive species.[13]

-

-

Substrate Addition: Add styrene (1.0 mmol, 1.0 equiv) to the catalyst solution.

-

Reaction Execution: Add ethyl diazoacetate (1.1 mmol, 1.1 equiv) dropwise over 8-12 hours using a syringe pump. Maintain the reaction temperature at 25 °C.

-

Workup & Purification: After the addition is complete, filter the reaction mixture through a short plug of silica gel, eluting with DCM. Concentrate the filtrate and purify by flash chromatography.

-

Analysis: Perform yield, dr, and ee analysis as described in Protocol 1.

-

Asymmetric Simmons-Smith Cyclopropanation

The Simmons-Smith reaction provides a pathway to cyclopropanes that avoids the use of often-unstable diazo compounds.[18] The classic reaction uses a zinc-copper couple and diiodomethane to generate a zinc carbenoid.[19] Asymmetric variants typically rely on chiral ligands or auxiliaries to control stereochemistry, and are particularly effective for allylic alcohols like cinnamyl alcohol, where the hydroxyl group can direct the reagent.[20][21]

Causality & Mechanistic Insight: The reaction involves the formation of an organozinc carbenoid species, (ICH₂Zn)I. In the case of cinnamyl alcohol, the hydroxyl group coordinates to the zinc atom of the carbenoid. This coordination, in the presence of a chiral ligand (e.g., a dioxaborolane derived from tartaric acid), creates a well-ordered transition state. The carbenoid is then delivered to one face of the double bond, directed by the ternary complex of the alcohol, chiral ligand, and zinc reagent.[18]

Diagram: Workflow for Asymmetric Simmons-Smith Reaction

Sources

- 1. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]

- 5. Cyclopropanation via Metal Carbenes/Carbenoids – Including Chiral Transfer - Wordpress [reagents.acsgcipr.org]

- 6. Facile Recovery and Recycling of a Soluble Dirhodium Catalyst in Asymmetric Cyclopropanation via a Catalyst-in-Bag System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Dirhodium tetraprolinate-catalyzed asymmetric cyclopropanations with high turnover numbers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles [organic-chemistry.org]

- 12. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. C2-Symmetric chiral bis(oxazoline)–metal complexes in catalytic asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. rameshrasappan.com [rameshrasappan.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chemtube3d.com [chemtube3d.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. application.wiley-vch.de [application.wiley-vch.de]

- 21. Simmons-Smith Reaction [organic-chemistry.org]

Troubleshooting & Optimization

Troubleshooting low yield in Suzuki-Miyaura coupling with 2-Bromo-4-fluorophenol precursors

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges of complex organic transformations. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize the Suzuki-Miyaura coupling, specifically when using 2-Bromo-4-fluorophenol and its derivatives.

Our approach is rooted in a first-principles understanding of the reaction mechanism. We will not only suggest what to change but explain why these changes are effective, empowering you to make informed decisions in your research.

Part 1: Frequently Asked Questions (FAQs) & Quick Diagnosis

This section addresses the most common initial hurdles encountered with 2-Bromo-4-fluorophenol.

Q1: My reaction yield is very low or zero. What are the first things I should check?

A1: Before delving into complex optimization, always verify the fundamentals. The instability of boronic acids is a very common reason for low yields.[1]

-

Reagent Quality:

-

Boronic Acid/Ester: Is it pure? Boronic acids can degrade upon storage, leading to dehydration to form cyclic boroxines or protodeborylation.[1] We recommend using freshly purchased or recently purified boronic acid. Pinacol esters are generally more stable and can be a reliable alternative.[1]

-

Palladium Catalyst: Has the catalyst been properly stored under an inert atmosphere? Many Pd(0) sources are sensitive to air and moisture, leading to catalyst deactivation.

-

Solvent: Are your solvents anhydrous and degassed? Oxygen can oxidize the Pd(0) catalyst, inhibiting the reaction. Water content can be critical; while some water is often beneficial, excess water can promote side reactions.

-

-

Inert Atmosphere: Was the reaction set up under a rigorously inert atmosphere (Argon or Nitrogen)? This is non-negotiable for preventing catalyst oxidation. Ensure all reagents and solvents are added under a positive pressure of inert gas.

Q2: I see my starting material being consumed, but the main product is 4-fluorophenol (dehalogenation). What causes this?

A2: The formation of a dehalogenated product (hydrodehalogenation) is a known side reaction in Suzuki couplings.[1] It occurs when the Ar-Pd(II)-Br intermediate, formed after oxidative addition, undergoes reaction with a hydride source followed by reductive elimination, instead of transmetalation.[1]

-

Causality: The hydride source can be an amine base, an alcoholic solvent, or even trace water.[1] Your specific substrate, 2-Bromo-4-fluorophenol, has an acidic phenolic proton. If a strong base deprotonates the phenol, the resulting phenoxide can coordinate to the palladium center, potentially altering the subsequent reaction pathway and making dehalogenation more competitive.

-

Solution:

-

Choice of Base: Switch to a non-coordinating, inorganic base like K₃PO₄ or Cs₂CO₃.

-

Solvent: Avoid alcoholic solvents if dehalogenation is a significant issue. Toluene, dioxane, or DMF are common choices.[2]

-

Q3: Why is the choice of base so critical when working with a phenolic substrate like 2-Bromo-4-fluorophenol?

A3: The base in a Suzuki-Miyaura reaction serves a crucial role: it activates the boronic acid to facilitate transmetalation.[3][4] However, with your phenolic substrate, the base can play three competing roles:

-

Desired Role (Boronic Acid Activation): The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[4]

-

Undesired Role (Substrate Deprotonation): The base can deprotonate the acidic hydroxyl group of your phenol. This can lead to catalyst inhibition if the phenoxide coordinates too strongly to the palladium center.

-

Potential Side Reaction: A strong, nucleophilic base (e.g., NaOtBu) could potentially lead to O-arylation side products, although this is less common than C-C coupling.

The key is to select a base that is strong enough to activate the boronic acid but does not excessively deprotonate the phenol or interfere with the catalyst. Weaker inorganic bases like K₂CO₃, K₃PO₄, or CsF are often the best starting point.

Part 2: Systematic Troubleshooting Guide

If the initial checks do not resolve the low yield, a systematic, parameter-by-parameter optimization is required. This guide provides a logical workflow for this process.

Workflow: Troubleshooting Low Yield

The following diagram outlines a logical progression for troubleshooting.

Sources

Technical Support Center: Overcoming Poor Diastereoselectivity in Cyclopropanation Reactions

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for diastereoselective cyclopropanation. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in controlling stereochemical outcomes. Here, we address common issues through a series of troubleshooting questions and in-depth FAQs, grounding our advice in mechanistic principles and field-proven solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures. We diagnose the likely causes and provide actionable steps to resolve the problem.

Question 1: "My Simmons-Smith reaction on an allylic alcohol is giving a poor diastereomeric ratio (d.r.). I expected the hydroxyl group to give perfect control. What's happening?"

Answer:

This is a frequent challenge. While the hydroxyl group is a powerful directing group in Simmons-Smith cyclopropanations, its effectiveness can be compromised by several factors. The underlying principle is that the zinc carbenoid must coordinate effectively with both the hydroxyl oxygen and the alkene π-system to ensure facial selectivity.[1][2]

Potential Causes & Recommended Actions:

-

Ineffective Chelation/Conformational Flexibility: The substrate may adopt multiple low-energy conformations, only some of which are productive for directed cyclopropanation. In larger, more flexible systems (e.g., eight- or nine-membered rings), the ideal geometry for chelation can be difficult to achieve, sometimes even leading to a reversal of selectivity.[3]

-

Solution: Lower the reaction temperature. This can disfavor higher-energy, non-productive conformations and enhance the energetic preference for the chelated transition state.

-

Solution: Change the solvent. Non-complexing solvents (e.g., dichloromethane, DCE) are often preferred as they do not compete with the substrate for coordination to the zinc reagent.[1] Using a more coordinating solvent like ether might be detrimental.

-

-

Incorrect Reagent Choice: Not all zinc carbenoids are created equal. The classic Zn-Cu couple with CH₂I₂ is effective, but its reactivity and Lewis acidity can be modulated.

-

Solution: Switch to the Furukawa reagent (Et₂Zn and CH₂I₂). This system generates a more electrophilic and reactive zinc carbenoid, which can enhance the rate and selectivity, especially for less nucleophilic alkenes.[1][4]

-

Solution: Consider modified zinc reagents with electron-withdrawing ligands, such as IZnCH₂I or CF₃CO₂ZnCH₂I. These can exhibit different coordination behavior and sometimes improve selectivity.[5]

-

-

Steric Hindrance: A bulky substituent near the alkene or the hydroxyl group can sterically clash with the zinc reagent, overriding the directing effect. The cyclopropanation may then proceed from the sterically most accessible face, regardless of the directing group.[6][7]

-

Solution: Analyze the substrate's 3D conformation. If a large group is preventing the desired approach, a substrate modification may be necessary. In the absence of a directing group, steric effects become the dominant factor in controlling diastereoselectivity.[1]

-

Workflow: Diagnosing Poor Selectivity in Directed Cyclopropanation

Caption: Diagnostic workflow for troubleshooting poor diastereoselectivity.

Question 2: "I'm using a well-established chiral rhodium catalyst for my cyclopropanation with ethyl diazoacetate, but the diastereoselectivity is poor and I'm getting side products. How can I improve this?"

Answer:

This issue points towards problems with the catalyst performance, carbene transfer efficiency, or competing reaction pathways. Rhodium-catalyzed cyclopropanations are sensitive to the electronic and steric properties of the catalyst, the diazo compound, and the substrate.

Potential Causes & Recommended Actions:

-

Mismatch between Catalyst and Substrate: The chiral pocket of the catalyst may not be suitable for your specific alkene. The diastereoselectivity in these reactions is dictated by the trajectory of the alkene's approach to the metal carbene intermediate.[8]

-

Solution: Screen different chiral ligands. For rhodium, the carboxylate ligands are highly tunable. Increasing the steric bulk of the ester group on the diazo reagent can also enhance diastereoselectivity.[8] For example, switching from Rh₂(OAc)₄ to bulkier Rh₂(esp)₂ can dramatically alter the stereochemical outcome.

-

-

Electronic Effects: The electron density at the metal center influences selectivity. More electron-donating ligands can increase the diastereoselectivity.[8]

-

Solution: Switch from rhodium(II) acetate to rhodium(II) acetamidate [Rh₂(acam)₄] catalysts. The nitrogen atom in the acetamidate ligand is more electron-donating than the oxygen in acetate, which can lead to improved performance.[8]

-

-

Diazo Compound Stability and Reactivity: Highly reactive or unstable diazo compounds, especially those with multiple electron-withdrawing groups like diazomalonates, are prone to side reactions such as [3+2] cycloadditions or C-H insertion.[8]

-

Solution: Ensure slow addition of the diazo compound using a syringe pump. This maintains a low stationary concentration of the diazo reagent, minimizing side reactions and favoring the desired cyclopropanation pathway.

-

Solution: If possible, modify the diazo compound. Using a bulkier ester group (e.g., tert-butyl instead of ethyl) can disfavor alternative transition states and improve selectivity for cyclopropanation.

-

Data Table: Effect of Catalyst on Diastereoselectivity

The following table illustrates how catalyst choice can impact the diastereomeric ratio (d.r.) for the cyclopropanation of styrene with ethyl diazoacetate.

| Catalyst | Ligand Type | Typical d.r. (trans:cis) | Key Feature |

| Rh₂(OAc)₄ | Carboxylate | ~75:25 | Standard, moderately selective catalyst. |

| Rh₂(TFA)₄ | Carboxylate | ~60:40 | Electron-withdrawing ligands, often less selective. |

| Rh₂(acam)₄ | Carboxamidate | ~85:15 | Electron-donating ligands, enhances selectivity.[8] |

| Chiral Dirhodium Carboxamidates | Chiral Ligand | >95:5 (and high ee) | Chiral pocket creates a highly selective environment for carbene transfer. |

Frequently Asked Questions (FAQs)

Q1: How do I choose between a substrate-controlled and a catalyst-controlled strategy for achieving high diastereoselectivity?

A: The choice depends on the availability of chiral starting materials and the desired complexity of the final product.

-

Substrate-Controlled Strategy: This is ideal when your substrate already contains a stereocenter or a directing group (like an allylic alcohol or amine).[3] The Simmons-Smith reaction is a classic example where a proximal hydroxyl or amine group chelates to the zinc reagent, directing the cyclopropanation to one face of the alkene with high fidelity.[2][3][9] This method is powerful because it leverages existing chirality.

-

Catalyst-Controlled Strategy: This approach is necessary when the starting alkene is prochiral and lacks directing groups. Here, a chiral catalyst (e.g., based on Rh, Cu, Ru, or an organocatalyst) creates a chiral environment that forces the reaction to proceed stereoselectively.[1][10][11] This is more versatile for creating stereocenters de novo.

Q2: What is the mechanistic basis for the stereospecificity of most cyclopropanation reactions?

A: Most synthetically useful cyclopropanation reactions are stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product (e.g., a cis-alkene gives a cis-substituted cyclopropane).[12][13]